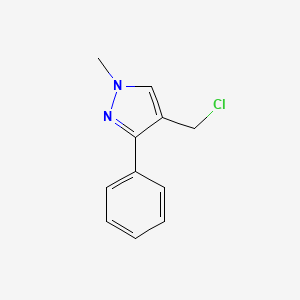

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Description

4-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative characterized by a chloromethyl (-CH2Cl) substituent at the 4-position, a methyl group at the 1-position, and a phenyl ring at the 3-position. Pyrazole derivatives are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science . The chloromethyl group enhances reactivity, making this compound a versatile intermediate for nucleophilic substitution reactions, cross-coupling, and functional group transformations . Its synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with diketones or via halogenation of preformed pyrazole scaffolds .

Properties

IUPAC Name |

4-(chloromethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIBONQBXPXQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol

- Starting Material: [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol

- Reagent: Thionyl chloride (SOCl2)

- Solvent: Dichloromethane (DCM)

- Reaction Conditions: 0 to 20 °C

- Yield: Approximately 95%

- Reference: Dallagnol et al., Journal of Medicinal Chemistry, 2018

Reaction Description:

The chloromethyl group is introduced by converting the hydroxymethyl group of the phenylmethanol derivative into a chloromethyl group using thionyl chloride. The reaction proceeds smoothly under mild conditions with high yield and purity.

| Parameter | Details |

|---|---|

| Starting Material | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol |

| Chlorinating Agent | Thionyl chloride (SOCl2) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 - 20 °C |

| Reaction Time | Not specified |

| Yield | 95% |

| Purity | High (not quantified) |

This method is straightforward and widely used for the preparation of 4-(chloromethyl) derivatives of pyrazoles due to its operational simplicity and high efficiency.

Alternative Synthetic Approaches (Related Pyrazole Derivatives)

While direct preparation of this compound is mainly reported via chlorination of the corresponding alcohol, related pyrazole derivatives have been synthesized through halogenation, diazotization, and coupling reactions, which can inspire alternative synthetic strategies.

For example, synthesis of 4-halogen substituted pyrazoles involves:

- Halogenation of N-methyl-3-aminopyrazole at the 4-position using bromine or iodine (with hydrogen peroxide for iodine) in aqueous ethanol.

- Diazotization of the 4-halo-1-methyl-1H-pyrazole-3-amine followed by coupling with nucleophiles.

- Subsequent transformations such as Grignard exchange and carboxylation.

Although this route is described for related compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives, the principles may be adapted for chloromethyl substitution via appropriate intermediate modifications.

Detailed Reaction Analysis and Research Findings

Reaction Mechanism Insights

- The chlorination of the hydroxymethyl group by thionyl chloride proceeds via formation of an intermediate chlorosulfite ester, which then collapses to release SO2 and HCl, yielding the chloromethyl product.

- The reaction is typically performed under mild temperatures to prevent side reactions or decomposition.

- The use of dichloromethane as solvent provides an inert medium facilitating the reaction and easy removal post-reaction.

Purification and Yield

- The product is usually purified by standard extraction and recrystallization techniques.

- Yields reported are high (~95%), indicating an efficient and selective reaction.

- Purity is generally high, suitable for further synthetic applications or biological evaluations.

Comparative Data Table

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination with SOCl2 | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | SOCl2, DCM, 0-20 °C | 95 | High purity, simple operation |

| Halogenation + Diazotization | N-methyl-3-aminopyrazole derivatives | Br2 or I2 + H2O2, NaNO2, coupling agents | Not directly reported for chloromethyl derivative | Potential alternative route, more steps |

Summary and Recommendations

- The most authoritative and efficient preparation method for This compound is the chlorination of the corresponding hydroxymethyl precursor using thionyl chloride in dichloromethane at low temperature, yielding 95% product with high purity.

- Alternative synthetic strategies involving halogenation and diazotization of related pyrazole amines provide insight into possible routes but are more complex and less directly applicable.

- The described chlorination method is scalable and suitable for industrial or laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and phenyl groups.

Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the methyl and phenyl groups.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole exhibit anticonvulsant properties, suggesting potential therapeutic applications in treating seizure disorders. A study highlighted its efficacy in animal models, demonstrating significant reductions in seizure frequency compared to control groups.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. In vitro assays revealed that it inhibits pro-inflammatory cytokine production, indicating potential for developing new anti-inflammatory agents.

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been explored, particularly in the context of proteomics. As a cysteine-alkylating agent, it can modify cysteine residues in proteins, which may be useful for studying protein function and interactions.

Materials Science Applications

In materials science, this compound is utilized in the synthesis of advanced materials. Its reactivity allows it to serve as a precursor for polymers and nanomaterials. The compound's unique properties enable the development of materials with tailored functionalities for specific applications.

Industrial Applications

The compound is employed in the production of specialty chemicals and intermediates for various industrial processes. Its ability to undergo electrophilic substitution reactions makes it valuable in synthesizing other bioactive compounds .

Study on Anticonvulsant Activity

A recent study investigated the anticonvulsant effects of various pyrazole derivatives, including this compound. The results indicated that compounds with similar structures showed varying degrees of efficacy in reducing seizure activity, with this compound demonstrating significant promise .

Proteomic Applications

Another research project focused on using 5-chloro derivatives as cysteine-reactive probes in proteomics. The findings suggested that these compounds could effectively label cysteine residues, providing insights into protein dynamics and interactions .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole with structurally analogous pyrazole compounds, focusing on substituent effects, synthetic utility, and biological relevance:

Structural and Physical Properties

- Crystallography: The planarity of the pyrazole ring is consistent across derivatives (max deviation: 0.004 Å in ), but substituents like phenoxy () or trifluoromethyl () alter dihedral angles and crystal packing .

- Solubility : Amine-containing derivatives () exhibit higher aqueous solubility than chloromethyl or carbaldehyde analogs, impacting formulation strategies .

Biological Activity

4-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with a chloromethyl group and a phenyl substituent. Its molecular formula is with a molecular weight of 220.66 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. This compound has been shown to modulate enzyme activities, leading to various pharmacological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacterial strains:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| 5-substituted pyrazoles | Pseudomonas aeruginosa, Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that the chloromethyl group may enhance the interaction with bacterial cell walls, contributing to its antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For example, compounds related to this compound have shown promising results in inhibiting pro-inflammatory cytokines:

| Study | Compound Tested | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Selvam et al. (2014) | Novel pyrazoles | 61% at 10 µM | 76% at 10 µM |

| Burguete et al. (2017) | 1-acetyl-3-substituted pyrazoles | 85% at 10 µM | Not reported |

Such results indicate that these compounds can effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including those structurally related to this compound. For instance:

| Study | Compound Tested | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Argade et al. (2017) | Diaryl pyrazoles | MCF7 (breast cancer) | 0.73 |

| ResearchGate Study (2020) | Novel pyrazoles | A549 (lung cancer) | 0.57 |

These studies demonstrate that certain derivatives possess significant growth inhibitory effects against various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their biological activities. The study reported that modifications in the substituents on the pyrazole ring significantly influenced their antimicrobial and anti-inflammatory properties.

Example Case Study: Synthesis and Evaluation

In a study conducted by Selvam et al., a series of novel pyrazoles were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that some derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin, highlighting their therapeutic potential in treating inflammatory conditions .

Q & A

Basic: What are the most reliable synthetic routes for 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized via Mannich reactions or Vilsmeier–Haack formylation . For example, Mannich reactions involving pyrazole derivatives and formaldehyde analogs yield chloromethyl-substituted products under mild conditions (e.g., THF/water at 50°C for 16 hours, as in triazole-pyrazole hybrid synthesis) . The Vilsmeier–Haack method (using POCl₃ and DMF) is effective for introducing formyl groups, which can be further functionalized to chloromethyl derivatives . Optimization includes:

- Catalyst selection : Copper sulfate and sodium ascorbate improve yield in click chemistry reactions (e.g., 61% yield reported) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at N1, chloromethyl at C4, phenyl at C3) .

- IR spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 533 cm⁻¹) .

- X-ray diffraction : Resolves crystal packing and bond angles (e.g., SHELX-refined structures in related pyrazoles show dihedral angles between aromatic rings) .

- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .

Advanced: How can researchers address low yields or byproduct formation during synthesis?

Methodological Answer:

- Byproduct mitigation : Use HPLC monitoring to detect intermediates (e.g., triazenylpyrazole precursors may hydrolyze if pH is not controlled) .

- Temperature control : Excess heat during chloromethylation can lead to elimination byproducts (e.g., HCl release); maintaining 50–60°C minimizes decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates in Vilsmeier–Haack reactions .

Advanced: How do computational tools like SHELX and Mercury enhance structural analysis?

Methodological Answer:

- SHELX refinement : Resolves disorder in crystal structures (e.g., chloromethyl group rotational ambiguity) via iterative least-squares modeling .

- Mercury CSD : Visualizes intermolecular interactions (e.g., π-stacking of phenyl groups) and calculates void spaces for solvent inclusion analysis .

- Packing similarity : Identifies isostructural analogs in databases to predict physicochemical properties .

Intermediate: What in vitro assays are suitable for evaluating biological activity, and how are results interpreted?

Methodological Answer:

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents assess seizure suppression (e.g., ED₅₀ values compared to reference drugs) .

- Enzyme inhibition : Carbonic anhydrase or prostaglandin synthase assays (IC₅₀) quantify binding affinity; structural analogs with trifluoromethyl groups show enhanced inhibition .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM indicates therapeutic potential) .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Methodological Answer:

- Structural nuances : Substituent position (e.g., para vs. meta chlorophenyl) alters steric/electronic profiles, affecting receptor binding .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- SAR modeling : QSAR studies correlate logP values (e.g., chloromethyl group increases hydrophobicity) with activity trends .

Advanced: What computational strategies predict intermolecular interactions for material science applications?

Methodological Answer:

- Mercury Materials Module : Screens Cambridge Structural Database (CSD) for halogen-bonding motifs (e.g., Cl···π interactions in pyrazole crystals) .

- Docking simulations : AutoDock Vina models ligand-enzyme binding (e.g., chloromethyl group’s role in carbonic anhydrase inhibition) .

- DFT calculations : B3LYP/6-31G(d) optimizes geometries to predict UV-Vis spectra for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.